Methyl 10-(2-hexylcyclopropyl)decanoate
Overview
Description
Methyl 10-(2-hexylcyclopropyl)decanoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is an ester, which is a type of organic compound formed by the reaction of an acid and an alcohol with the elimination of water. The presence of a cyclopropane ring in its structure makes it particularly interesting for scientific studies.
Preparation Methods
The synthesis of Methyl 10-(2-hexylcyclopropyl)decanoate typically involves the esterification of 10-(2-hexylcyclopropyl)decanoic acid with methanol. This reaction can be catalyzed by either acid or base catalysts. Commonly used acid catalysts include sulfuric acid and hydrochloric acid, while base catalysts may include sodium hydroxide or potassium hydroxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods for this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods also often incorporate purification steps such as distillation or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Methyl 10-(2-hexylcyclopropyl)decanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions, leading to the formation of amides or other esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
Methyl 10-(2-hexylcyclopropyl)decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound’s unique structure makes it useful for studying the effects of cyclopropane rings in biological systems.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its biological activity.
Industry: It is used in the synthesis of other complex molecules and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which Methyl 10-(2-hexylcyclopropyl)decanoate exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways in biological systems. The presence of the cyclopropane ring may play a role in its biological activity by affecting the compound’s conformation and interactions with enzymes and receptors .
Comparison with Similar Compounds
Methyl 10-(2-hexylcyclopropyl)decanoate can be compared with other esters and fatty acids that contain cyclopropane rings. Similar compounds include:
Lactobacillic acid:
Methyl butyrate: Another ester, but with a simpler structure and different biological properties.
The uniqueness of this compound lies in its specific combination of a long carbon chain and a cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 10-(2-hexylcyclopropyl)decanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-11-14-18-17-19(18)15-12-9-7-6-8-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASAQWANQLNRRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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